molecular formula C11H9ClFN B11723107 1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile

1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11723107
M. Wt: 209.65 g/mol
InChI Key: MOWZKEBFELBELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C₁₁H₉ClFN and a molecular weight of 209.65 g/mol It is characterized by the presence of a cyclobutane ring attached to a carbonitrile group and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of reagents and catalysts, as well as the purification techniques, are crucial factors in the industrial preparation of this compound.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The carbonitrile group can be reduced to form amines or oxidized to form carboxylic acids under specific conditions.

    Cycloaddition Reactions: The cyclobutane ring can undergo cycloaddition reactions with various dienes or alkynes to form more complex ring structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the carbonitrile group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine and fluorine substituents on the phenyl ring can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)cyclobutanecarbonitrile: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    1-(3-Fluorophenyl)cyclobutanecarbonitrile: Lacks the chlorine substituent, leading to differences in its chemical and biological properties.

    1-(3-Bromo-2-fluorophenyl)cyclobutanecarbonitrile: Contains a bromine substituent instead of chlorine, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the combination of chlorine and fluorine substituents, which can enhance its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWZKEBFELBELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.